2-[[(1-ethyl-2-benzimidazolyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
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Overview
Description
2-[[(1-ethyl-2-benzimidazolyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterobicyclic compound.
Scientific Research Applications
Synthesis and Chemical Reactions
- Various reactions of Biginelli-compounds, a category to which the chemical belongs, have been investigated, revealing insights into methylation, acylation, and the synthesis of related compounds (Kappe & Roschger, 1989).
- A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids has been described, showcasing the versatility of these compounds in synthesizing a variety of derivatives (Santilli, Kim, & Wanser, 1971).
Structural and Conformational Studies
- Research on thiazolo[3, 2-a]pyrimidines, closely related to the chemical , has provided insights into their conformational features and supramolecular aggregation, crucial for understanding their chemical behavior (Nagarajaiah & Begum, 2014).
Potential Applications in Cancer Research
- A study has shown the synthesis of compounds based on a structure similar to the given chemical, demonstrating their potential as apoptosis-inducing agents for breast cancer, indicating a possible application in cancer therapeutics (Gad et al., 2020).
Dual Inhibitor Properties for Cancer Treatment
- The synthesis of analogs of thieno[2,3-d]pyrimidines as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, with antitumor properties, suggests significant therapeutic potential in cancer treatment (Gangjee et al., 2009).
Properties
Molecular Formula |
C20H20N4O3S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 2-[(1-ethylbenzimidazol-2-yl)sulfanylmethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H20N4O3S2/c1-4-24-13-9-7-6-8-12(13)21-20(24)28-10-14-22-17(25)15-11(3)16(19(26)27-5-2)29-18(15)23-14/h6-9H,4-5,10H2,1-3H3,(H,22,23,25) |
InChI Key |
KULSEJLQFGPWIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC3=NC4=C(C(=C(S4)C(=O)OCC)C)C(=O)N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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